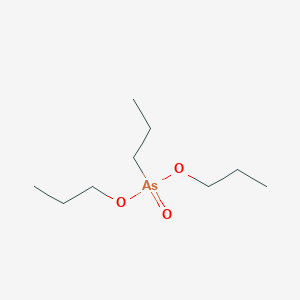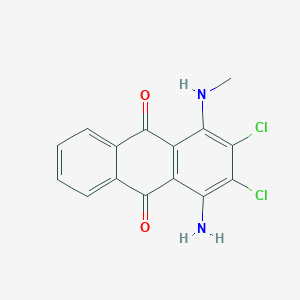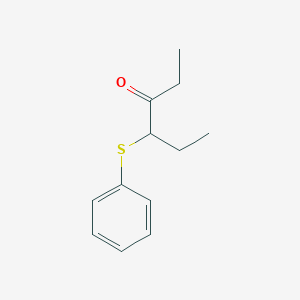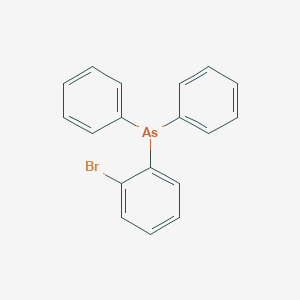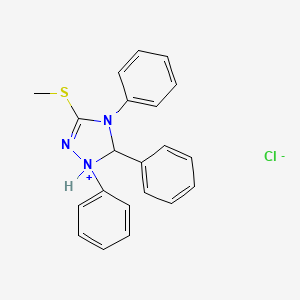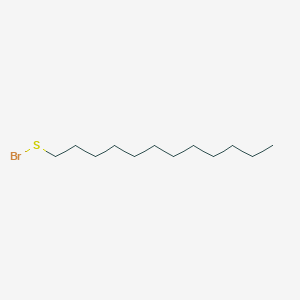
1-(Bromosulfanyl)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromosulfanyl)dodecane is an organic compound with the molecular formula C12H25BrS. It is a bromoalkane, specifically a dodecane derivative, where a bromine atom is attached to the first carbon of the dodecane chain, and a sulfanyl group is also attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromosulfanyl)dodecane can be synthesized through multiple methods. One common method involves the reaction of dodecanol with hydrobromic acid and sulfuric acid. The reaction proceeds as follows:
CH3(CH2)11OH+HBr→CH3(CH2)11Br+H2O
This reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromoalkane .
Industrial Production Methods
In industrial settings, this compound is often produced by the free-radical addition of hydrogen bromide to 1-dodecene. This method is preferred due to its efficiency and scalability. The reaction conditions involve the use of radical initiators and controlled temperatures to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromosulfanyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Dodecanol.
Oxidation: 1-(Sulfinyl)dodecane or 1-(Sulfonyl)dodecane.
Reduction: Dodecane.
Applications De Recherche Scientifique
1-(Bromosulfanyl)dodecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Bromosulfanyl)dodecane involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify the chemical structure and properties of target molecules, making it useful in various synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromododecane: Similar in structure but lacks the sulfanyl group.
1-Bromohexadecane: A longer-chain bromoalkane with similar reactivity but different physical properties.
1-Bromooctadecane: Another long-chain bromoalkane with applications in organic synthesis.
Uniqueness
1-(Bromosulfanyl)dodecane is unique due to the presence of both bromine and sulfanyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
57142-46-8 |
|---|---|
Formule moléculaire |
C12H25BrS |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
dodecyl thiohypobromite |
InChI |
InChI=1S/C12H25BrS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
Clé InChI |
XPIDMVNIWDOEGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
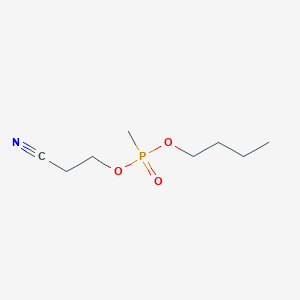
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)

![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
